Trimethyltin(1+)
Description
Properties
CAS No. |
5089-96-3 |
|---|---|
Molecular Formula |
C3H9Sn+ |
Molecular Weight |
163.81 g/mol |
IUPAC Name |
trimethylstannanylium |
InChI |
InChI=1S/3CH3.Sn/h3*1H3;/q;;;+1 |
InChI Key |
QKHVIZGJYSQPCU-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn+](C)C |
Origin of Product |
United States |
Scientific Research Applications
Neurotoxicology and Alzheimer's Disease Research
Neurodegeneration Models
Trimethyltin is extensively used in experimental models to mimic the neurodegenerative processes observed in Alzheimer’s disease. Studies have shown that TMT exposure leads to hippocampal degeneration, characterized by behavioral and molecular changes akin to those seen in Alzheimer’s patients. For instance, TMT induces alterations in synaptic plasticity, specifically impairing long-term potentiation (LTP) which is critical for learning and memory functions .
Mechanisms of Action
Research indicates that TMT disrupts calcium homeostasis in astrocytes through L-type voltage-gated calcium channels, leading to oxidative stress and inflammation. This dysregulation is believed to contribute to the pathophysiology of neurodegenerative diseases . Additionally, TMT exposure has been linked to increased expression of amyloid precursor protein and presenilin-1, both of which are pivotal in Alzheimer’s disease pathology .
Cardiovascular Implications
Bradycardia Induction
TMT has also been studied for its cardiovascular effects, particularly its ability to induce bradycardia (slowed heart rate). The mechanism involves inhibition of Na+/K+-ATPase activity, which disrupts ionic balance and leads to altered cardiac function. Experimental data show that increasing doses of TMT correlate with decreased heart rates and impaired energy metabolism in myocardial cells .
Developmental Toxicity Studies
Zebrafish Model
In developmental toxicity assessments, TMT has been utilized with zebrafish as a model organism. Research findings indicate that early-life exposure to TMT results in significant developmental impairments, including disrupted organ development and growth. This underscores the compound's potential teratogenic effects and highlights the importance of understanding its impact during critical developmental windows .
Potential Therapeutic Interventions
Neuroprotective Agents
Recent studies have explored the use of compounds such as trans-anethole as potential neuroprotective agents against TMT-induced toxicity. These compounds have shown promise in mitigating the impairments caused by TMT on synaptic plasticity and cognitive functions, suggesting avenues for therapeutic development aimed at counteracting neurodegeneration .
Summary of Key Findings
| Application Area | Key Findings |
|---|---|
| Neurodegeneration Models | Mimics Alzheimer’s disease; impairs long-term potentiation; alters synaptic plasticity |
| Mechanisms of Action | Disrupts calcium homeostasis; induces oxidative stress; increases amyloid precursor protein |
| Cardiovascular Effects | Induces bradycardia; inhibits Na+/K+-ATPase activity; affects myocardial cell function |
| Developmental Toxicity | Causes developmental impairments in zebrafish; potential teratogenic effects |
| Therapeutic Interventions | Compounds like trans-anethole may protect against TMT-induced toxicity |
Comparison with Similar Compounds
Key Properties and Toxicity
- Toxicity Profile : Trimethyltin(1+) exhibits acute neurotoxicity, targeting the hippocampus, pyriform cortex, and amygdala in mammals. The LD₅₀ in rats is 12.6 mg/kg, with symptoms including tremors, hyperexcitability, and neuronal apoptosis .
- Mechanism of Action : It induces neuronal degeneration via oxidative stress, mitochondrial dysfunction, and caspase activation, accompanied by reactive gliosis and astrocyte swelling .
- Persistence : Trimethyltin(1+) binds persistently to hemoglobin and accumulates in brain tissue, with concentrations of ~1.4 µg/g observed in rats post-exposure .
Comparison with Similar Organotin Compounds
Organotin compounds vary significantly in structure, toxicity, and applications. Below is a comparative analysis of Trimethyltin(1+) with its analogs:
Structural and Functional Comparison
Toxicity Data and Regulatory Limits
Mechanistic Differences
- Trimethyltin(1+) vs. Triethyltin : While both target the CNS, Trimethyltin(1+) selectively damages hippocampal neurons, whereas Triethyltin causes diffuse white matter edema and peripheral neuropathy .
- Trimethyltin(1+) vs.
- Trimethyltin(1+) vs. Dimethyltin Dichloride : Dimethyltin’s hepatotoxicity arises from P450-mediated metabolite generation (e.g., dibutyltin), whereas Trimethyltin(1+) directly induces neuronal apoptosis .
Trimethyltin(1+) in Neurodegenerative Research
- In Vivo Models : Rats exposed to Trimethyltin(1+) show hippocampal lesions resembling Ammon’s horn sclerosis, providing a model for temporal lobe epilepsy and Alzheimer’s disease .
- In Vitro Studies: At 50–100 µM, Trimethyltin(1+) depolarizes CA1 neurons, reduces input resistance, and prolongs synaptic potentials, mimicking hypoxic neuronal damage .
Comparative Environmental Impact
Preparation Methods
Reaction Components:
-
Tin powder : Serves as the tin source.
-
Methyltin chlorides : Dimethyltin dichloride () and monomethyltin trichloride () act as methyl donors.
-
Catalysts : Ammonium chloride or DMSO enhance reaction efficiency.
-
Reducing agents : Zinc or magnesium powder facilitate tin methylation.
Procedure ():
-
Mixing : Combine tin powder (300 g), dimethyltin dichloride (400 g), monomethyltin trichloride (100 g), ammonium chloride (150 g), and zinc powder (150 g) in a high-pressure reactor.
-
Methyl chloride introduction : Replace air with methyl chloride gas, then heat to 160–270°C under 0.3–0.8 MPa pressure.
-
Distillation : Collect the product at 155–160°C, yielding trimethyltin chloride (91% purity, 90.8% yield).
Key Parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 160–270°C | Higher temperatures accelerate methylation but risk decomposition. |
| Pressure | 0.3–0.8 MPa | Ensures stoichiometric interaction of methyl chloride. |
| Catalyst | NHCl or DMSO | DMSO improves solubility, NHCl stabilizes intermediates. |
This method’s scalability is demonstrated in multi-kilogram batches, making it industrially viable. However, the use of toxic methyl chloride necessitates rigorous safety protocols.
Transmetalation Reactions for Trimethyltin Complexes
Trimethyltin(1+) can be incorporated into organometallic complexes via transmetalation. A study on indacene ligands () highlights the reaction of chlorotrimethyltin () with deprotonated dihydro-s-indacene:
Reaction Scheme:
Conditions:
Mechanistic Insights:
-
Deprotonation : The indacene ligand is deprotonated to form a resonance-stabilized anion.
-
Nucleophilic substitution : Chloride displacement by the ligand anion produces the Trimethyltin(1+) complex.
-
Steric effects : Bulky ligands (e.g., 2,6-dimethyl groups) reduce yields due to hindered tin-ligand coordination.
This method is favored in academic settings for its precision but requires anhydrous conditions and specialized handling.
Acidic Cleavage of Trimethyltin Esters
Trimethyltin(1+) can be generated in situ during ester hydrolysis. A study on indole derivatives () utilized trimethyltin hydroxide () to cleave methyl esters under microwave irradiation:
Reaction Overview:
Optimization ():
-
Solvent : 1,2-Dichloroethane (1,2-DCE) at 130°C.
-
Catalyst : Trimethyltin hydroxide (0.5 equiv).
-
Yield : >80% for indole-2-carboxylic acids.
Advantages:
-
Microwave irradiation reduces reaction time from hours to minutes.
-
Selective cleavage avoids side reactions at sensitive functional groups (e.g., allyl esters).
Speciation and Stability in Aqueous Media
The stability of Trimethyltin(1+) depends on pH and counterions. In aqueous solution ():
-
Below pH 5 : Exists as with trigonal bipyramidal geometry (axial water molecules).
-
Above pH 7 : Forms , which reversibly dissociates into and OH.
Q & A
Q. What experimental models are most appropriate for studying trimethyltin(1+)-induced neurotoxicity, and how do their limitations impact data generalizability?
Trimethyltin(1+) (TMT) is best studied in in vivo rodent models (e.g., rats, mice) due to its selective hippocampal neurodegeneration, mimicking human neurotoxicity . However, species-specific metabolic differences (e.g., hepatic detoxification pathways) can alter TMT’s bioavailability, requiring careful dose standardization. In vitro models (e.g., primary neuronal cultures) are useful for mechanistic studies but lack systemic interactions. Researchers must validate findings across multiple models and account for interspecies variability in cytochrome P450 activity .
Q. How should researchers characterize trimethyltin(1+) purity and stability in experimental setups?
Use nuclear magnetic resonance (NMR) spectroscopy to confirm TMT’s structural integrity and gas chromatography-mass spectrometry (GC-MS) to detect degradation byproducts (e.g., dimethyltin). Stability tests under experimental conditions (pH, temperature) are critical, as TMT hydrolyzes in aqueous environments. Document solvent compatibility (e.g., avoid halogenated solvents due to tin-leaching risks) and store aliquots in inert atmospheres .
Q. What are the standard protocols for assessing acute vs. chronic TMT neurotoxicity in animal models?
For acute toxicity: Administer a single dose (2–3 mg/kg, i.p. in rodents) and monitor behavioral deficits (e.g., seizures, hyperactivity) within 24–72 hours. For chronic exposure: Use subtoxic doses (0.5–1 mg/kg) over weeks, with periodic histopathological analysis (e.g., Fluoro-Jade B staining for neuronal death). Include control groups exposed to vehicle alone and validate dosing via blood/brain tin quantification .
Advanced Research Questions
Q. How can transcriptomic data from TMT-exposed models be reconciled with contradictory findings in oxidative stress pathways?
Contradictions arise from model-specific responses (e.g., differential activation of Nrf2 vs. NF-κB pathways). Use multi-omics integration (RNA-seq + proteomics) to distinguish primary effects from compensatory mechanisms. For example, while some studies report elevated SOD1 activity , others show mitochondrial ROS accumulation due to impaired electron transport chain complexes. Apply pathway enrichment tools (e.g., DAVID, Metascape) to identify conserved nodes across datasets .
Q. What methodological strategies resolve batch-to-batch variability in TMT-induced neuroinflammation studies?
Batch variability stems from TMT synthesis impurities or animal strain differences. Mitigate this by:
- Pre-screening batches : Require suppliers to provide HPLC purity certificates (>98%).
- Internal controls : Include a reference TMT batch in all experiments.
- Cohort normalization : Use littermates and randomize housing conditions.
- Analytical validation : Quantify pro-inflammatory cytokines (IL-1β, TNF-α) via ELISA alongside transcriptomic data .
Q. How do researchers design dose-response studies to distinguish TMT’s neurotoxic thresholds from off-target organ effects?
Employ a tiered approach:
- Phase 1 : Determine the maximum tolerated dose (MTD) via acute toxicity screening (OECD Guideline 425).
- Phase 2 : Use sub-MTD doses in neurobehavioral assays (e.g., Morris water maze) paired with histopathology.
- Phase 3 : Apply physiologically based pharmacokinetic (PBPK) modeling to correlate systemic exposure with brain tin levels. Include endpoints for hepatic/renal toxicity (e.g., serum ALT, creatinine) to identify confounding organ damage .
Q. What statistical approaches address low reproducibility in TMT’s effects on synaptic plasticity?
Low reproducibility often stems from underpowered studies or inconsistent electrophysiological protocols. Solutions include:
- Power analysis : Use G*Power to calculate sample sizes (α=0.05, β=0.2).
- Standardized electrophysiology : Adopt rig-specific calibration for field EPSP recordings.
- Blinded analysis : Ensure data acquisition/interpretation is performed by separate teams.
- Meta-analysis : Pool data from public repositories (e.g., GEO) to identify consensus plasticity markers (e.g., BDNF downregulation) .
Methodological Best Practices
Q. How should researchers document TMT handling and waste disposal to meet safety/ethics standards?
- Safety protocols : Use fume hoods for weighing solid TMT; wear nitrile gloves (latex degrades with organotins).
- Waste management : Neutralize TMT waste with 10% KOH/ethanol to precipitate tin oxides, followed by EPA-approved disposal.
- Ethical reporting : Adhere to ARRIVE guidelines for animal studies, including detailed mortality/morbidity criteria .
Q. What validation criteria ensure TMT’s role in apoptotic vs. necrotic neuronal death is not conflated?
Combine Annexin V/PI flow cytometry with caspase-3 activation assays. For in vivo validation, use TUNEL staining + Western blotting for apoptosis markers (e.g., BAX/Bcl-2 ratio). Note that TMT induces mixed death modes; time-course studies are essential to delineate primary mechanisms .
Q. How can machine learning improve predictive modeling of TMT’s structure-neurotoxicity relationships?
Train models on curated datasets (e.g., PubChem, Tox21) using molecular descriptors (logP, polar surface area) and in vivo toxicity endpoints. Validate with SHAP (SHapley Additive exPlanations) analysis to highlight critical structural features (e.g., Sn-C bond stability). Open-source tools like DeepTox or KNIME facilitate implementation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
